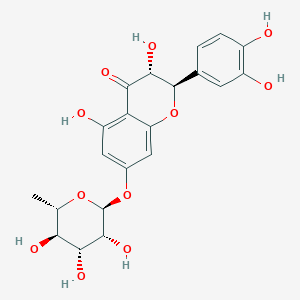

Taxifolin 7-O-rhamnoside

概要

説明

- その化学式は C21H22O11 であり、分子量は 450.39 g/mol です。

- 特に、タキシフォリン 7-ラムノシドは、メチシリン耐性黄色ブドウ球菌(MRSA) の臨床分離株に対して抗菌活性を示します .

タキシフォリン 7-ラムノシド: , or , is a flavonoid isolated from .

準備方法

- 残念ながら、タキシフォリン 7-ラムノシドの具体的な合成経路と反応条件は広く文書化されていません。これは通常、Hypericum japonicumからの抽出によって得られます。

- 工業生産方法には、大規模な抽出と精製プロセスが含まれる可能性がありますが、詳細なプロトコルは機密情報として扱われています。

化学反応の分析

- タキシフォリン 7-ラムノシドは、酸化、還元、置換などのさまざまな反応を受けることができます。

- 一般的な試薬と条件:

- 酸化 : 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤。

- 還元 : 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤。

- 置換 : さまざまな求核剤(例:アルコール、アミン)との酸触媒反応。

- 主要な生成物は、特定の反応条件と出発物質によって異なります。

科学研究への応用

- タキシフォリン 7-ラムノシドは、以下のような分野で応用されています:

- 化学 : フラボノイドの反応性を研究するためのモデル化合物として。

- 生物学 : 細胞プロセスとシグナル伝達経路に対する影響を調査するため。

- 医学 : 特にMRSAに対する抗菌剤としての可能性。

- 産業 : その抗酸化作用は、食品や化粧品に関連する可能性があります。

科学的研究の応用

Chemical Applications

Model Compound for Flavonoid Reactivity

Taxifolin 7-O-rhamnoside serves as a valuable model compound in the study of flavonoid reactivity. Its unique rhamnoside structure allows researchers to investigate the effects of glycosylation on flavonoid behavior and interactions in biochemical reactions.

Biological Applications

Antibacterial Properties

One of the most significant biological applications of this compound is its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound can inhibit bacterial cell wall synthesis and protein production, making it a potential candidate for developing new antimicrobial therapies .

Case Study: Synergy with Antibiotics

A study evaluated the synergy between this compound and conventional antibiotics (e.g., ampicillin, levofloxacin). The results showed that Taxifolin enhanced the efficacy of these antibiotics against MRSA, suggesting its potential use in combinatory therapies .

Medical Applications

Antioxidant and Anti-inflammatory Effects

this compound exhibits notable antioxidant properties, which can protect cells from oxidative stress. Additionally, it has anti-inflammatory effects that may contribute to its therapeutic potential in conditions like cardiovascular diseases and skin carcinogenesis .

Case Study: Skin Carcinogenesis

In a mouse model of UV-induced skin carcinogenesis, topical application of Taxifolin significantly reduced tumor incidence and volume. This effect was attributed to its ability to suppress signaling pathways associated with inflammation and cancer progression .

Industrial Applications

Food and Cosmetics

Due to its antioxidant properties, this compound is being explored for applications in the food industry as a natural preservative and in cosmetics for its skin-protective qualities. Its inclusion in formulations may enhance product stability and efficacy against oxidative damage .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Flavonoids typically exhibit variable bioavailability influenced by their glycosylation status and individual metabolic differences. The compound's mechanism involves interaction with various cellular proteins and enzymes, mediating its biological effects at the molecular level .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Model for flavonoid reactivity | Unique rhamnoside structure aids in understanding flavonoid behavior |

| Biology | Antibacterial agent | Effective against MRSA; enhances antibiotic efficacy |

| Medicine | Antioxidant, anti-inflammatory | Reduces tumor incidence in skin cancer models |

| Industry | Food preservation, cosmetics | Potential as a natural preservative; skin-protective properties |

作用機序

- 正確なメカニズムは、現在も盛んに研究されています。

- 抗菌活性に関与する分子標的と経路をさらに調査する必要があります。

類似化合物との比較

- タキシフォリン 7-ラムノシドは、ラムノシド部分が特徴的ですが、類似の化合物として以下のようなものがあります:

- タキシフォリン(ジヒドロケルセチン) : ラムノシド基を持たない親化合物。

- ケルセチン : より幅広い生物学的効果を持つ関連するフラボノイド。

- ヒペロシド : Hypericum種に見られる別のフラボノイド配糖体。

生物活性

Taxifolin 7-O-rhamnoside, a flavonoid derived from Hypericum japonicum, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including antibacterial, antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 450.39 g/mol |

| Chemical Formula | C21H22O11 |

| CAS Number | 137592-12-2 |

| Solubility (25°C) | DMSO: 70 mg/mL; Water: 14 mg/mL |

| Storage Conditions | 4°C, protect from light |

This compound is characterized by its rhamnoside moiety, which influences its solubility and biological activity compared to other flavonoids such as taxifolin and quercetin .

Antibacterial Activity

One of the most notable biological activities of this compound is its antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound may interfere with bacterial cell wall synthesis and protein production, leading to its antibacterial efficacy .

Case Study: Antibacterial Efficacy

A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showing potential as an alternative therapeutic agent in treating resistant bacterial infections .

Antioxidant Properties

This compound possesses strong antioxidant properties , which are crucial for mitigating oxidative stress in cells. Research has shown that it can inhibit oxidative damage in human umbilical vein endothelial cells (HUVECs) and reduce the activation of pro-inflammatory pathways such as NF-κB .

The antioxidant mechanism involves the modulation of cellular signaling pathways, enhancing the expression of protective enzymes like HO-1 (Heme Oxygenase-1) through the Nrf2 signaling pathway .

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory effects . It has been reported to downregulate inflammatory markers such as IL-1β and TNF-α in various cell models. For instance, in a study involving LPS-induced inflammation in RAW 264.7 macrophages, this compound significantly reduced the transcription of pro-inflammatory cytokines .

Case Study: Inflammatory Response Modulation

In an animal model of endotoxemia, treatment with this compound resulted in decreased white blood cell infiltration and reduced levels of COX-2 and iNOS, highlighting its potential for managing inflammatory diseases .

Neuroprotective Effects

This compound has shown promise in neuroprotection , particularly in models of cerebral ischemia. It mitigates neuronal damage by reducing oxidative stress and inflammatory responses associated with neurodegenerative conditions.

Case Study: Neuroprotective Mechanism

In a study involving rats subjected to cerebral ischemia-reperfusion injury, administration of this compound led to improved cognitive function and reduced neuronal apoptosis through the inhibition of caspase activation and inflammatory cytokine expression .

Pharmacokinetics and Bioavailability

The bioavailability of flavonoids like this compound is influenced by factors such as glycosylation and dietary components. Studies suggest that its rhamnoside structure may enhance stability and absorption compared to aglycone forms .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against MRSA; MIC = 32 µg/mL |

| Antioxidant | Reduces oxidative stress; activates Nrf2 pathway |

| Anti-inflammatory | Lowers IL-1β and TNF-α levels |

| Neuroprotective | Protects neurons in ischemic conditions |

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGAZJABJOAMSW-FHXNIQKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。